Abiraterone acetate-d4 is classified under the category of androgen antagonists. It is derived from abiraterone, which is a steroidal compound that inhibits the enzyme cytochrome P450 17A1 (CYP17A1), crucial for the production of androgens such as testosterone. The deuterated version (d4) indicates that four hydrogen atoms in the molecular structure have been replaced with deuterium, enhancing its stability and allowing for specific research applications in pharmacokinetics and metabolism studies.
The synthesis of abiraterone acetate-d4 involves several key steps:
The molecular formula for abiraterone acetate-d4 is , with a molecular weight of approximately 391.55 g/mol. The structure includes:
Nuclear Magnetic Resonance (NMR) spectroscopy is often used to confirm the structure and purity of synthesized compounds, providing insights into the arrangement of atoms within the molecule .
Abiraterone acetate-d4 participates in various chemical reactions:
Abiraterone acetate-d4 exerts its therapeutic effects primarily through:
This dual mechanism enhances its efficacy in treating castration-resistant prostate cancer.
Key physical and chemical properties include:
These properties are crucial for formulation development and therapeutic application .
Abiraterone acetate-d4 has several significant applications:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: